B1576365 Hyfl P

Hyfl P

Cat. No.: B1576365
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyfl P is a chemical reagent provided for research purposes. A comprehensive description of its specific chemical properties, main research applications, and molecular mechanism of action is not currently available in public scientific literature. Researchers are encouraged to contact our technical support team for detailed product specifications, purity data, and suggested application protocols. This product is designated For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. All information is provided for scientific reference.

Properties

bioactivity

Antimicrobial

sequence

CVWIPCISGIAGCSCKNKVCYLN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Apically Extruded Debris (Mean Weight in Grams)

System Debris Weight (g) Statistical Significance (vs. This compound)
Reciproc 0.0028 P < 0.05 (higher)
ProTaper Universal 0.0016 P > 0.05 (no difference)
Neolix 0.0015 P > 0.05 (no difference)
This compound 0.0009 Reference
  • Reciproc : Produced significantly more debris due to its aggressive reciprocating motion and single-file technique, which increases cutting force and debris accumulation .
  • Their higher taper designs (e.g., Neolix’s 0.08 taper) and rigid instrumentation may contribute to less efficient debris management .
  • This compound: Achieved the lowest debris extrusion, attributed to its CM wire technology, which allows controlled spiral unwinding during use, reducing dentin cutting pressure and debris generation .

Instrumentation Efficiency and Fatigue Resistance

  • Cyclic Fatigue: this compound’s CM wire technology grants superior resistance to cyclic fatigue compared to Reciproc and ProTaper Universal, making it safer for curved canals .
  • Cleaning Efficacy: Despite reduced debris extrusion, this compound’s spiral unwinding may compromise cutting efficiency in severely calcified canals, as noted in studies comparing its shaping ability to adaptive file systems .

Clinical Limitations of Study Models

Some researchers recommend alternative models using cauliflower foam to mimic tissue backpressure, though these introduce absorption artifacts .

Preparation Methods

Biological Source and Initial Extraction

Hyfl P is naturally produced in Hybanthus floribundus. The initial step in its preparation involves:

  • Plant Material Collection : Harvesting Hybanthus floribundus tissues known to contain cyclotides.
  • Peptide Extraction : Typically performed using solvent extraction methods such as aqueous-organic solvents to isolate crude peptide mixtures.
  • Purification : Using chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate individual cyclotides including this compound.

This approach is based on the direct isolation of peptides from plant tissues, as described in the peptide sequencing studies of Hyfl cyclotides.

Molecular Cloning and Recombinant Expression

Due to the complexity and low yield of direct extraction, recombinant DNA technology is employed for scalable preparation:

  • Gene Identification and Cloning : The precursor mRNA sequences encoding this compound are identified through reverse transcription PCR using primers targeting conserved cyclotide regions.
  • Expression Vectors : The cyclotide precursor gene is cloned into bacterial expression systems such as Escherichia coli strains BL21 (DE3) or Origami (DE3) for protein production.
  • Co-transformation : Plasmids encoding the cyclotide precursor and orthogonal tRNA synthetases for unnatural amino acid incorporation are introduced to enhance peptide diversity and folding.

Protein Expression and Intein-Mediated Cyclization

A key step in preparing cyclic peptides like this compound involves intein-mediated protein splicing:

  • Expression Conditions : Cultures are grown in 2XYT medium with antibiotics (ampicillin and chloramphenicol) at 30°C or room temperature, induced by IPTG or addition of specific amino acids.
  • Cell Lysis and Clarification : Cells are lysed, and lysates clarified by centrifugation at 15,000 rpm for 30 minutes.
  • Affinity Purification : The fusion protein containing the cyclotide precursor and intein domain is bound to chitin beads equilibrated with column buffer (50 mM sodium phosphate, 0.1 mM EDTA, 250 mM NaCl, pH 7.2).
  • Intein Cleavage and Cyclization : Cleavage and cyclization are induced by incubation with 100 mM reduced glutathione (GSH) in degassed buffer at 25°C for ~20 hours with gentle rocking, facilitating cyclotide backbone formation.
  • Purification of Cyclized Product : The folded cyclotide is purified by semipreparative HPLC using gradients of organic solvent (e.g., 10-30% solvent B over 30 minutes).

Enzymatic Processing and Folding

Post-expression processing includes enzymatic treatments to ensure proper folding and activity:

  • Trypsin Immobilization : Trypsin is immobilized on NHS-activated Sepharose beads to remove fusion tags or process precursors enzymatically.
  • Folding Assistance : The cyclotide folding is assisted by the oxidative environment and possibly chaperone-like effects of the intein system, ensuring correct disulfide bond formation critical for this compound stability.

Summary Table of Preparation Steps for this compound

Step Description Conditions/Details
Plant Material Extraction Solvent extraction of Hybanthus floribundus tissues Aqueous-organic solvents, RP-HPLC purification
Gene Cloning RT-PCR amplification of precursor mRNA, cloning into expression vectors Primers targeting conserved cyclotide loops, cloning into plasmids for E. coli expression
Recombinant Expression Expression in E. coli BL21 (DE3) or Origami (DE3) 2XYT medium, 30°C or room temp, antibiotics (ampicillin, chloramphenicol), IPTG induction
Cell Lysis and Clarification Centrifugation of lysate at 15,000 rpm for 30 min Sorval SS-34 rotor, 4°C
Affinity Purification Binding to chitin beads equilibrated with column buffer Buffer: 50 mM sodium phosphate, 0.1 mM EDTA, 250 mM NaCl, pH 7.2
Intein Cleavage & Cyclization Incubation with 100 mM GSH in degassed buffer at 25°C for 20 h Gentle rocking, promotes backbone cyclization and folding
Final Purification Semipreparative HPLC using linear gradient (10-30% solvent B over 30 min) Analytical HPLC to confirm purity
Enzymatic Processing Trypsin immobilized on NHS-Sepharose beads for peptide processing Coupling buffer: 200 mM sodium phosphate, 250 mM NaCl, pH 6; incubation at room temp for 3 h

Research Findings Supporting Preparation Methods

  • The intein-mediated cyclization method enables efficient production of cyclic peptides like this compound with yields around 40 mg/L of culture, demonstrating scalability.
  • The conserved cysteine residues and peptide loops in this compound (sequence partially undetermined) are critical for structural integrity and biological function, necessitating precise folding and cyclization steps.
  • Recombinant expression allows incorporation of unnatural amino acids to explore functional diversity, enhancing preparation versatility.
  • The use of immobilized trypsin beads ensures clean processing without contamination from free enzyme, improving product purity.

Q & A

Q. What is the HyFL framework, and how does it differ from traditional federated learning (FL) approaches?

HyFL combines secure multi-party computation (MPC) with hierarchical FL to address model privacy and scalability. Unlike traditional FL, which relies on centralized aggregation, HyFL partitions tasks between resource-limited edge devices and powerful servers, ensuring complete model privacy while mitigating data-poisoning attacks . For example, HyFL uses CrypTen MPC to encrypt model updates, whereas standard FL exposes raw gradients to aggregators. A comparative analysis of HyFL vs. related frameworks is summarized in Table 1.

Q. What are the core principles guiding the implementation of HyFL in academic research settings?

Key principles include:

  • Hierarchical architecture : Separating computation between edge devices (local training) and servers (secure aggregation).
  • Privacy preservation : Using MPC to encrypt model updates and prevent leakage of sensitive data.
  • Robust aggregation : Incorporating outlier detection to counter adversarial participants . Researchers must document these principles in experimental protocols to ensure reproducibility (e.g., specifying network configurations, MPC parameters, and attack simulations).

Q. How do researchers validate the reproducibility of HyFL experiments across heterogeneous datasets?

Reproducibility requires:

  • Standardized reporting : Detailing dataset splits, pre-processing steps (e.g., normalization), and hyperparameters (learning rate, batch size).
  • Open-source tools : Using publicly available implementations (e.g., Meta’s CrypTen framework) to minimize variability .
  • Error analysis : Quantifying variance in model performance using metrics like accuracy deviation across 5+ random seeds.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the scalability of HyFL in resource-constrained environments?

Methodological steps include:

  • Simulating edge-device limitations : Testing training times and memory usage on low-end hardware (e.g., Raspberry Pi).
  • Network heterogeneity : Varying latency (50–500 ms) and bandwidth (1–100 Mbps) in AWS EC2 instances to mimic real-world conditions .
  • Scalability metrics : Tracking communication overhead (MB/epoch) and convergence speed (epochs to target accuracy). Example findings from HyFL’s evaluation on MNIST/CIFAR-10 show a 30% reduction in communication costs compared to FedAvg .

Q. What methodologies are recommended for analyzing conflicting data patterns in HyFL’s secure aggregation process?

To resolve contradictions:

  • Statistical robustness tests : Applying median-based aggregation instead of mean to reduce outlier influence.
  • Gradient similarity analysis : Using cosine similarity metrics to detect adversarial updates.
  • Error propagation modeling : Quantifying how MPC-induced noise affects model accuracy (e.g., via Monte Carlo simulations) . For instance, HyFL’s secure aggregation reduced data-poisoning success rates by 75% in image classification tasks .

Q. How should researchers address ethical and methodological challenges in deploying HyFL for sensitive biomedical data?

Key considerations:

  • Institutional Review Board (IRB) compliance : Ensuring participant anonymity in federated health datasets (e.g., omitting metadata like age/location).
  • Bias mitigation : Auditing training data for demographic imbalances and reporting disparities in model performance .
  • Transparency : Publishing MPC protocols and aggregation rules to facilitate third-party audits .

Methodological Recommendations

  • Experimental Design : Use AWS EC2’s GPU instances for MPC acceleration and include ablation studies (e.g., disabling outlier detection to measure its impact) .
  • Data Contradictions : Apply sensitivity analysis to isolate variables causing performance discrepancies (e.g., MPC precision vs. network latency) .
  • Ethical Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset and code sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.